11-Iodo-10-undecynoic acid
Overview
Description
11-Iodo-10-undecynoic acid is a useful research compound. Its molecular formula is C11H17IO2 and its molecular weight is 308.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antifungal Properties : 11-Iodo-10-undecynoic acid demonstrates significant antifungal activities, particularly against Trichophytons and Cryptococcus neoformans, showing therapeutic potential for human trichophytosis. However, it exhibits weak antibacterial activities (Ueno et al., 1965).
Synthesis and Chemical Studies : Research has been conducted on the synthesis of 10,11-dimethyl-eicosan-1,20-dioic acid from undec-10-enoic acid, which is related to this compound, highlighting the synthetic pathways and yield optimization (Klein, 1980).
Inactivation of Hepatic Fatty Acid Hydroxylases : The acetylenic fatty acid 11-dodecynoic acid, closely related to this compound, specifically inactivates hepatic cytochrome P-450 enzymes, which catalyze omega- and omega-1-hydroxylation of lauric acid. This property provides a new experimental probe of the physiological role of this process (Ortiz de Montellano & Reich, 1984).
Evaluation of Carboxylic Acid Phases : The use of 10-undecynoic acid for the bonding of carboxylic acid functional groups to a particulate silica surface has been explored. This research is significant in developing new materials and technologies (Pesek et al., 2006).
Antibacterial and Anti-Biofilm Properties : 10-undecynoic acid shows promise as an anti-adherent agent against biofilms of oral Streptococcus spp., suggesting its potential in developing alternative antibacterial and anti-biofilm preventive or therapeutic approaches (Goc et al., 2019).
Potential in UV Powder Coating : Partially or fully biosourced copolyamides, prepared from undec-11-enoic acid, demonstrate potential as bio-based UV powder coatings for heat-sensitive substrates (Rejaibi et al., 2015).
Properties
IUPAC Name |
11-iodoundec-10-ynoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17IO2/c12-10-8-6-4-2-1-3-5-7-9-11(13)14/h1-7,9H2,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXKCSDJDDJIOES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCC(=O)O)CCCC#CI | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17IO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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